4-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
4-{[(E)-(5-Bromofuran-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone-derived Schiff base characterized by a furan ring substituted with a bromine atom at the 5-position. This compound belongs to a class of molecules known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. Its core structure consists of a 1,5-dimethyl-2-phenylpyrazol-3-one scaffold modified via Schiff base condensation with 5-bromofuran-2-carbaldehyde.
Properties
CAS No. |
324580-54-3 |
|---|---|
Molecular Formula |
C16H14BrN3O2 |
Molecular Weight |
360.20 g/mol |
IUPAC Name |
4-[(5-bromofuran-2-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H14BrN3O2/c1-11-15(18-10-13-8-9-14(17)22-13)16(21)20(19(11)2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
WZMPZOMKYIGHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Core Precursors
The target compound derives from two primary precursors:
-
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (4-aminoantipyrine) : A heterocyclic amine synthesized via reduction of antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) using agents like ammonium acetate or hydrazine hydrate.
-
5-Bromofuran-2-carbaldehyde : A brominated furan derivative prepared through Vilsmeier-Haack formylation of 2-bromofuran, followed by oxidation.
Solvents and Catalysts
-
Solvents : Ethanol, methanol, and tetrahydrofuran (THF) are commonly used for their polar aprotic properties, facilitating nucleophilic addition-elimination reactions.
-
Catalysts : Glacial acetic acid or triethylamine (TEA) are employed to protonate the aldehyde carbonyl or deprotonate the amine, respectively, enhancing reaction kinetics.
Synthetic Methodologies
Schiff Base Condensation
The principal synthesis involves refluxing equimolar quantities of 4-aminoantipyrine and 5-bromofuran-2-carbaldehyde in ethanol under acidic or basic conditions:
Procedure :
-
Dissolve 4-aminoantipyrine (1.20 mmol) and 5-bromofuran-2-carbaldehyde (1.20 mmol) in 10 mL ethanol.
-
Add 2–3 drops of glacial acetic acid or 1.2 equivalents of TEA.
-
Reflux at 80°C for 12–24 hours with stirring.
-
Cool the mixture to room temperature, leading to precipitate formation.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, forming a hemiaminal intermediate. Subsequent dehydration yields the thermodynamically stable E-isomer of the Schiff base, stabilized by conjugation with the furan ring.
Reaction Optimization
Solvent Effects
Comparative studies highlight ethanol as optimal due to its balance of polarity and boiling point (Table 1).
Table 1: Solvent Screening for Yield Optimization
| Solvent | Boiling Point (°C) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 | 24 | 95 |
| Methanol | 65 | 18 | 89 |
| THF | 66 | 36 | 78 |
Catalytic Influence
Acidic conditions (glacial acetic acid) favor imine formation by protonating the aldehyde, while basic conditions (TEA) deprotonate the amine, enhancing nucleophilicity. Yields improve from 72% (uncatalyzed) to 92–95% with catalysis.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the E-configuration and planar geometry. The crystal system is monoclinic (C2/c), with unit cell parameters:
Applications and Derivatives
While the primary focus is synthesis, the compound’s antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) highlights its pharmacological potential.
Challenges and Recommendations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted pyrazolones with varying functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The pyrazolone-Schiff base framework is highly versatile, allowing for modifications at the aromatic aldehyde substituent. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data
Biological Activity
The compound 4-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and DNA-binding properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 5-bromofuran-2-carbaldehyde with appropriate amines and dimethylpyrazolone derivatives. The reaction conditions often include solvent systems such as ethanol or methanol under reflux conditions to facilitate the formation of the imine intermediate, which subsequently undergoes tautomerization to yield the final product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Notably, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida species.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.15 µM |
| Escherichia coli | 0.21 µM |
| Candida albicans | 0.10 µM |
| Pseudomonas aeruginosa | 0.25 µM |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of 12 µM, suggesting potent anticancer activity. The compound was observed to induce apoptosis through caspase activation pathways.
DNA Binding Affinity
The compound has also been studied for its ability to bind DNA. Spectroscopic methods such as UV-visible spectroscopy and fluorescence spectroscopy revealed that it interacts with DNA through intercalation, which may contribute to its anticancer properties.
Table 2: DNA Binding Affinity
| Method Used | Binding Constant (K) |
|---|---|
| UV-visible spectroscopy | |
| Fluorescence spectroscopy |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells leading to apoptosis.
- DNA Intercalation : By intercalating into DNA, it disrupts replication and transcription processes.
Q & A
Basic: What are the optimal synthetic routes for preparing 4-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Formation of the pyrazolone core : React 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with hydrazine hydrate under reflux to generate the amino intermediate.
Schiff base condensation : React the amino group with 5-bromofuran-2-carbaldehyde in ethanol or methanol under acidic conditions (e.g., acetic acid) to form the E-configuration imine.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
Critical parameters include temperature control (~60–80°C for condensation) and stoichiometric ratios (1:1.2 for aldehyde:amine) to minimize side products like Z-isomers .
Basic: How can the crystal structure and molecular conformation of this compound be characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution.
- Data collection : Use a Bruker APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Key parameters : Monitor unit cell dimensions (e.g., monoclinic system with space group P2₁/c), bond angles (e.g., C=N imine bond ~120°), and hydrogen-bonding networks (e.g., N–H···O interactions) .
Complementary techniques include FT-IR (to confirm imine C=N stretch at ~1600 cm⁻¹) and NMR (¹H/¹³C for E/Z isomer differentiation) .
Advanced: How to design experiments to evaluate the biological activity of this compound against inflammatory targets?
Methodological Answer:
In vitro assays :
- COX-2 inhibition : Use a fluorometric kit to measure IC₅₀ values, comparing against celecoxib as a positive control.
- Cytotoxicity : Perform MTT assays on RAW 264.7 macrophages to rule out nonspecific toxicity.
Molecular docking : Dock the compound into COX-2 (PDB ID: 5KIR) using AutoDock Vina, focusing on interactions with Tyr385 and Ser530 residues.
SAR analysis : Synthesize analogs (e.g., varying bromofuran substituents) to correlate structural features with activity .
Advanced: What strategies can resolve contradictions in reported reaction yields during scale-up synthesis?
Methodological Answer:
Design of Experiments (DoE) : Use a factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis at 100°C in DMF may improve yields by 15–20% compared to conventional heating .
Real-time monitoring : Employ in-situ FT-IR or HPLC to track intermediate formation and adjust conditions dynamically.
Impurity profiling : Compare LC-MS data from small-scale vs. large-scale batches to identify side products (e.g., hydrolyzed imine or dimerization byproducts) .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
DFT calculations : Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to:
- Calculate Fukui indices to identify electrophilic sites (e.g., C=N imine carbon).
- Simulate transition states for nucleophilic attack (e.g., by hydrazines or Grignard reagents).
Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess steric hindrance from the bromofuran group.
QSAR modeling : Corrate experimental reaction rates with electronic descriptors (e.g., HOMO-LUMO gap) to predict reactivity trends .
Advanced: How to address discrepancies in reported biological activity data across similar pyrazolone derivatives?
Methodological Answer:
Comparative bioassays : Test the compound and analogs under identical conditions (e.g., same cell lines, incubation times) to isolate substituent effects.
Metabolic stability studies : Use liver microsomes to assess whether the bromofuran group enhances/decreases metabolic degradation compared to non-halogenated analogs.
Crystallographic analysis : Compare binding modes in protein-ligand complexes (e.g., COX-2) to explain potency differences. For example, bromine’s steric bulk may hinder optimal binding in some isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
